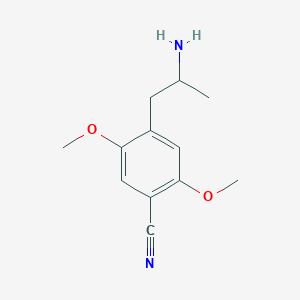
4-(2-Aminopropyl)-2,5-dimethoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminopropyl)-2,5-dimethoxybenzonitrile is a chemical compound that belongs to the class of substituted amphetamines. It is known for its psychoactive properties and has been studied for its potential applications in various scientific fields. The compound’s structure includes a benzene ring substituted with two methoxy groups and a nitrile group, along with an aminopropyl side chain.
Vorbereitungsmethoden
The synthesis of 4-(2-Aminopropyl)-2,5-dimethoxybenzonitrile typically involves several steps. One common method starts with the nitration of 2,5-dimethoxybenzonitrile, followed by reduction to obtain the corresponding amine. The aminopropyl side chain is then introduced through a reductive amination process. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Analyse Chemischer Reaktionen
4-(2-Aminopropyl)-2,5-dimethoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: The compound’s psychoactive properties make it a subject of interest in neuropharmacology and behavioral studies.
Medicine: Research is ongoing to investigate its potential therapeutic effects and its mechanism of action on the central nervous system.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals .
Wirkmechanismus
The mechanism of action of 4-(2-Aminopropyl)-2,5-dimethoxybenzonitrile involves its interaction with neurotransmitter systems in the brain. It acts as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals. This leads to various physiological effects, including pupil dilation (mydriasis) and increased neurotransmitter levels in the synaptic cleft. The compound also inhibits the activity of monoamine oxidases, particularly type A, which prevents the metabolism of serotonin and catecholamines .
Vergleich Mit ähnlichen Verbindungen
4-(2-Aminopropyl)-2,5-dimethoxybenzonitrile can be compared with other substituted amphetamines and benzofuran derivatives:
5-(2-Aminopropyl)benzofuran (5-APB): Similar in structure but with a benzofuran ring instead of a benzene ring.
5-(2-Methylaminopropyl)benzofuran (5-MAPB): Contains a methyl group on the aminopropyl side chain.
2,5-Dimethoxy-4-methylamphetamine (DOM): Similar methoxy substitution pattern but with a methyl group on the benzene ring. These compounds share similar psychoactive properties but differ in their specific effects, potency, and receptor affinities
Eigenschaften
CAS-Nummer |
125903-74-4 |
|---|---|
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
4-(2-aminopropyl)-2,5-dimethoxybenzonitrile |
InChI |
InChI=1S/C12H16N2O2/c1-8(14)4-9-5-12(16-3)10(7-13)6-11(9)15-2/h5-6,8H,4,14H2,1-3H3 |
InChI-Schlüssel |
ULNMEZQBQBLXMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1OC)C#N)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



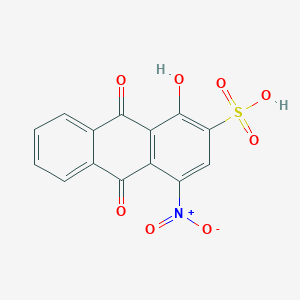

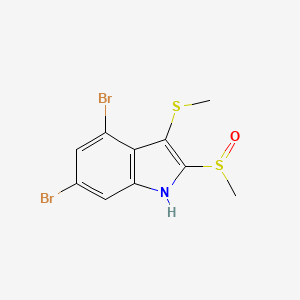

![6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14303531.png)

![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14303539.png)
![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)
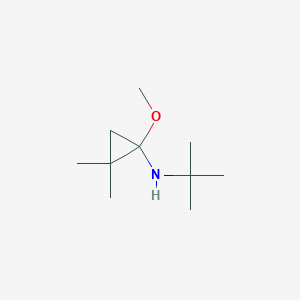
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)

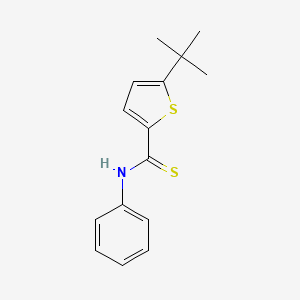
![2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one](/img/structure/B14303581.png)
